molecular formula C22H17N3O6S B253642 Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

カタログ番号 B253642
分子量: 451.5 g/mol
InChIキー: LIFPUVOBXTURLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate, also known as EBI-005, is a small molecule inhibitor that targets the activity of the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell proliferation, survival, and differentiation. EBI-005 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用機序

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate targets the activity of the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell proliferation, survival, and differentiation. Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate binds to the catalytic subunit of PP2A and inhibits its activity, leading to the dysregulation of downstream signaling pathways.
Biochemical and Physiological Effects
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate induces apoptosis and inhibits cell proliferation. In autoimmune disorders, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate reduces inflammation and suppresses the immune response. In inflammatory diseases, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate reduces the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the catalytic subunit of PP2A and can effectively inhibit its activity. However, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

将来の方向性

There are several future directions for research on Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate. One area of focus is the development of more potent and selective inhibitors of PP2A. Another area of focus is the identification of specific downstream signaling pathways that are dysregulated by PP2A inhibition. This could lead to the development of more targeted therapies for specific diseases. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate in clinical trials.

合成法

The synthesis of Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate involves several steps, starting with the reaction of 2-aminobenzothiazole with ethyl 2-bromoacetate to form ethyl 2-(benzothiazol-2-ylamino)acetate. This intermediate is then reacted with 3-isoxazolyl isocyanate to form ethyl 2-({[5-(3-isoxazolyl)-2-benzothiazolyl]amino}carbonyl)acetate. The final step involves the reaction of this intermediate with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate.

科学的研究の応用

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In autoimmune disorders, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to reduce inflammation and suppress the immune response. In inflammatory diseases, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

特性

製品名

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

分子式

C22H17N3O6S

分子量

451.5 g/mol

IUPAC名

ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H17N3O6S/c1-2-28-21(27)13-3-5-14-19(10-13)32-22(23-14)24-20(26)15-11-17(31-25-15)12-4-6-16-18(9-12)30-8-7-29-16/h3-6,9-11H,2,7-8H2,1H3,(H,23,24,26)

InChIキー

LIFPUVOBXTURLC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

正規SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。